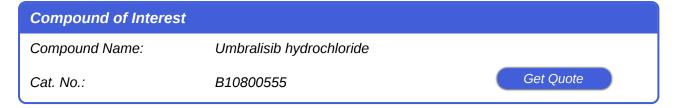


Role of casein kinase 1 epsilon in Umbralisib's effects

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An In-Depth Technical Guide on the Role of Casein Kinase 1 Epsilon in Umbralisib's Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbralisib (formerly TGR-1202) is a first-in-class, oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Developed for relapsed/refractory B-cell malignancies, its unique mechanism of targeting both kinases was intended to provide a more targeted and tolerable therapeutic option.[1] While it received accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns that emerged in subsequent clinical trials.[1] [2] This guide provides a detailed technical overview of Umbralisib's mechanism, focusing specifically on the role of CK1ε inhibition, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Kinase Inhibition

Umbralisib's therapeutic strategy is rooted in its simultaneous inhibition of two key kinases implicated in the pathogenesis of B-cell cancers: PI3K δ and CK1 ϵ .[1][3]

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: The PI3Kδ isoform is predominantly
expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR)
signaling pathway, which is often dysregulated in B-cell malignancies.[4][5] Inhibition of



PI3K δ disrupts signaling necessary for B-cell proliferation, survival, migration, and adhesion. [4][5] Umbralisib exhibits high selectivity for the PI3K δ isoform over the α , β , and γ isoforms, which was anticipated to reduce off-target toxicities associated with pan-PI3K inhibitors.[4][6]

Casein Kinase 1 Epsilon (CK1ε) Inhibition: CK1ε is a serine/threonine kinase involved in the regulation of multiple oncogenic signaling pathways, including the Wnt/β-catenin and Hippo pathways.[7][8][9] It is also implicated in the translation of oncoproteins.[3][10] In lymphoid malignancies, CK1ε is believed to contribute to the growth and survival of cancer cells.[3][11] The dual inhibition by Umbralisib, therefore, targets both the established PI3Kδ pathway and the novel CK1ε-mediated pro-tumorigenic pathways.

Data Presentation: Potency and Clinical Efficacy

Quantitative data from preclinical and clinical studies are summarized below to provide a clear comparison of Umbralisib's activity.

Table 1: Umbralisib Potency and Selectivity

Target	Assay Type	Potency (IC50 / EC50)	Selectivity vs. Other PI3K Isoforms	Source
ΡΙ3Κδ	Enzyme Assay	IC50: 22.2 nM	>1000-fold vs. PI3Kα	[6][12]
Cell-based Assay	EC50: 24.3 nM	>30-50-fold vs. ΡΙ3Κβ	[6]	
>15-50-fold vs. PI3Ky	[6]			_
CK1ε	Cell-based Assay	EC50: 6.0 μM	Not Applicable	[12]
CD19+ B-Cells	Proliferation	Half-maximal inhibition: 100-300 nM	Not Applicable	[6][12]

Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Trial)



Lymphoma Type	Prior Therapies	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (DoR)	Source
Marginal Zone Lymphoma (MZL)	≥ 1 prior anti- CD20 regimen	49%	16%	Not Reached	[13]
Follicular Lymphoma (FL)	≥ 2 prior systemic therapies	43%	3%	11.1 months	[13]

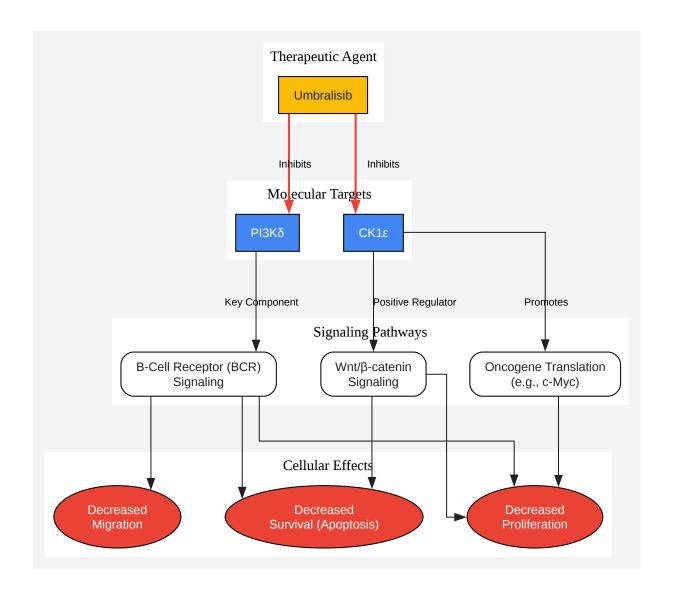
Signaling Pathways and the Role of CK1s Inhibition

The inhibition of CK1ɛ by Umbralisib has significant consequences on downstream signaling, contributing to its anti-cancer effects and unique immunomodulatory profile.

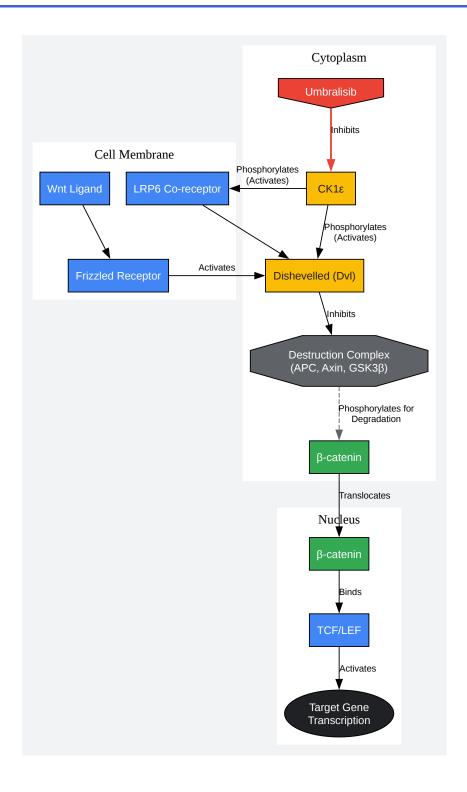
Dual Inhibition Pathway Overview

Umbralisib simultaneously targets two distinct pathways crucial for B-cell malignancy survival and proliferation.

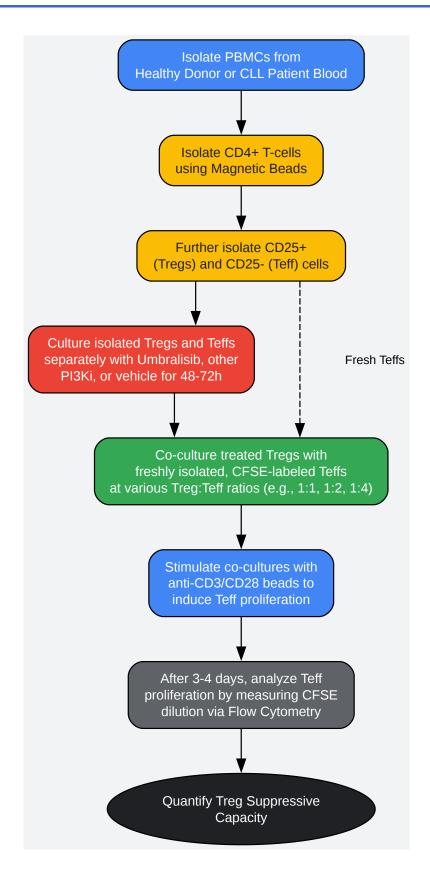












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